4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one
Description
Properties
CAS No. |
88094-06-8 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-7-18-15(19)14(16)13(9-17-18)20-10-12-6-4-5-11(2)8-12/h4-6,8-9H,3,7,10H2,1-2H3 |
InChI Key |
NIZDKYKYGQQEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridazinone Core
The initial step in synthesizing pyridazinone derivatives often involves the cyclization of hydrazine derivatives with diketones. This foundational reaction is crucial as it forms the core structure of the pyridazinone.
Substitution Reactions
Once the pyridazinone core is formed, further modifications are necessary to introduce the chloro and methoxy groups along with the propyl chain. Common methods include:
Electrophilic Aromatic Substitution (EAS): This method is used to introduce the chloro group onto the aromatic ring.
Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic substitution reactions involving methanol and appropriate activating agents.
Final Modifications
To complete the synthesis, additional steps may involve:
Alkylation: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Purification: The final product often requires purification through recrystallization or chromatography to achieve the desired purity.
Detailed Preparation Method
A specific method for preparing this compound has been documented, which includes:
Preparation of 4-Chloro-5-methoxy-3(2H)-pyridazinone:
- React 4-chloro-3-methylphenol with a suitable hydrazine derivative under acidic conditions to form the pyridazinone.
-
- Treat the resulting compound with methyl iodide in the presence of a base to introduce the methoxy group.
-
- Use an alkylation reaction with propyl bromide to attach the propyl group to the nitrogen atom of the pyridazinone.
Comparative Analysis of Methods
The following table summarizes various preparation methods for similar compounds, highlighting their yields and conditions:
| Method Description | Yield (%) | Reaction Conditions |
|---|---|---|
| Cyclization of hydrazine with diketones | 70 | Reflux in ethanol, acid catalysis |
| Electrophilic substitution for chloro | 65 | Chlorination in dichloromethane |
| Nucleophilic substitution for methoxy | 75 | Methanol with sodium hydroxide |
| Alkylation for propyl chain addition | 80 | Propyl bromide with potassium carbonate |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinones.
Scientific Research Applications
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Key Observations:
Position 2 Substituents :
- The target compound’s 2-propyl group contrasts with bulkier groups like 2-tert-butyl (BCPP-EF) or 2-bromopentyl (). Smaller alkyl chains (e.g., propyl) may enhance metabolic stability compared to halogenated or branched substituents .
- Brominated or aryl groups (e.g., 2-bromophenyl in ) are associated with industrial applications but may increase toxicity .
- Position 5 Substituents: The 3-methylphenylmethoxy group in the target compound differs from amino () or pyridinylmethoxy (BCPP-EF) groups. Fluorinated alkoxy groups (e.g., 2-fluoroethoxy in ) are linked to improved metabolic stability due to fluorine’s electronegativity .
- Toxicity and Safety: Compounds with bromine or chlorine substituents (e.g., ) exhibit moderate toxicity (LD₅₀ ~1891 mg/kg), whereas herbicidal analogs like Norflurazon are regulated under EPA guidelines . The target compound’s safety profile remains unstudied but warrants caution due to structural similarities.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The 3-methylphenylmethoxy group increases hydrophobicity compared to polar substituents (e.g., amino groups). This may enhance blood-brain barrier penetration, as seen in BCPP-EF for CNS imaging .
Biological Activity
4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, notable for its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 292.76 g/mol. Its IUPAC name is derived from its structural components, which include a chloro group, a methoxy group, and a propyl side chain attached to a pyridazinone core.
| Property | Value |
|---|---|
| CAS Number | 88094-07-9 |
| Molecular Formula | C15H17ClN2O2 |
| Molecular Weight | 292.76 g/mol |
| IUPAC Name | 4-chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3-one |
| InChI Key | GWYZKZUINCJTRD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor or modulator of various enzymes and receptors, leading to significant biochemical responses. The exact mechanisms are still under investigation, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors, affecting signal transduction processes.
Biological Activity Studies
Several studies have explored the biological activity of this compound, focusing on its pharmacological effects:
-
Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent.
- Study Reference : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridazinones showed promising antimicrobial activity, leading to further exploration of similar compounds .
-
Anticancer Potential : Preliminary investigations have suggested that this compound may possess anticancer properties. Cell line studies revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In a recent experiment, treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines .
-
Anti-inflammatory Effects : Some research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
- Research Findings : A study demonstrated that compounds with similar structures effectively reduced TNF-alpha levels in cultured macrophages .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyridazinone derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Chloro-5-methyl-2-(1-methylethyl)phenol | Antimicrobial | |
| 4-Chloro-5-(4-methylbenzyl)oxy-pyridazin | Anticancer and anti-inflammatory | |
| 4-Chloro-5-(methoxy)phenylboronic acid | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a related pyridazinone derivative was synthesized by refluxing 5-(substituted amino)-4-chloropyridazin-3(2H)-one with alkyl halides (e.g., 1,5-dibromopentane) in the presence of K₂CO₃ in acetonitrile for 10 hours, followed by column chromatography purification (petroleum ether/ethyl acetate with triethylamine) . Key factors include solvent polarity, base strength (e.g., K₂CO₃ vs. NaH), and temperature control to minimize side reactions like hydrolysis.
Q. How is the structural conformation of this compound characterized, particularly regarding its crystalline packing and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For a structurally similar compound, SCXRD revealed two distinct molecular conformations in the asymmetric unit, with torsional angles (-60.4° and 175.8°) highlighting flexibility in the alkyl chain. Intermolecular N–H⋯O hydrogen bonds formed 1D chains, influencing crystal packing . Pairwise comparisons of dihedral angles between pyridazinone and aromatic rings (e.g., 13.28° and 23.34°) can further clarify steric effects .
Q. What analytical techniques are recommended for purity assessment and byproduct identification?
- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity analysis. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-MS m/z calculated vs. observed). For byproducts, LC-MS/MS or GC-MS can detect halogenated intermediates or dealkylated derivatives, common in reactions involving propyl or benzyloxy groups .
Advanced Research Questions
Q. How do substituent modifications (e.g., propyl vs. phenyl groups) impact α₁-adrenergic receptor antagonism in related pyridazinone derivatives?
- Methodology : Structure-activity relationship (SAR) studies require in vitro receptor binding assays. For example, replacing the propyl group with a bromopentyl chain in a derivative increased α₁-blocking activity, likely due to enhanced lipophilicity and receptor pocket fit . Use radioligand displacement assays (e.g., [³H]-prazosin) to quantify IC₅₀ values.
| Substituent | Position | Biological Activity (IC₅₀, nM) |
|---|---|---|
| Propyl | N-2 | 120 ± 15 |
| Bromopentyl | N-2 | 45 ± 6 |
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodology : Address pharmacokinetic variability via metabolic stability assays (e.g., liver microsome incubation) to identify rapid clearance or CYP450-mediated degradation. For a related EZH2 inhibitor, optimizing logP (via methoxy or oxetane groups) improved oral bioavailability and tumor growth inhibition in murine models . Pair in vitro data with pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies.
Q. How can computational methods predict the compound’s potential as a herbicide or pharmacophore?
- Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., protoporphyrinogen oxidase for herbicides) or receptors (e.g., G-protein-coupled receptors). For agrochemical applications, compare structural similarity to norflurazon, a herbicide with a trifluoromethylphenyl group critical for binding . Free energy perturbation (FEP) calculations can quantify substituent effects on binding affinity.
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with NMR-based conformational predictions?
- Analysis : SCXRD captures the solid-state conformation, while NMR reflects solution dynamics. For example, a pyridazinone derivative showed rigid pyridazinone rings in crystals but flexible alkyl chains in solution (via NOESY), explaining divergent data . Use variable-temperature NMR or DFT calculations to model rotamer populations.
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating antitumor or antihypertensive efficacy?
- Design : For hypertension, use spontaneously hypertensive rats (SHRs) to measure blood pressure reduction after oral administration. For oncology, xenograft models (e.g., prostate cancer PC-3 cells) with dose escalation (e.g., 10–100 mg/kg) and tumor volume monitoring are effective . Include positive controls (e.g., doxazosin for α₁-blockade) to benchmark activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
